(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol
Description
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 2, a bromine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which influence its reactivity and physical properties. Its synthesis typically involves halogenation and functional group modifications on the pyridine scaffold .
Properties
IUPAC Name |
[5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAJKOPVUYTESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206968-90-2 | |
| Record name | [5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Conditions
- Starting material: 3-(trifluoromethyl)pyridine or related derivatives.
- Brominating agents: elemental bromine (Br2) or N-bromosuccinimide (NBS).
- Solvents: Acetic acid or other suitable organic solvents.
- Reaction time: Typically 3-4 hours with stirring.
- Temperature: Ambient or slightly elevated temperatures.
Example Procedure
- Dissolve 3-(trifluoromethyl)pyridine in acetic acid.
- Add bromine dropwise with stirring.
- Stir the reaction mixture for 4 hours.
- Remove solvent by distillation.
- Recrystallize the brominated intermediate from a mixed solvent (e.g., methylene chloride and n-hexane).
This yields 3-bromo-5-(trifluoromethyl)pyridine with melting points reported around 162-165 °C.
Hydroxymethylation Step
Reagents and Conditions
- Brominated intermediate from step 2.
- Formaldehyde (usually aqueous formalin).
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
- Solvent: Water or mixed aqueous-organic solvents.
- Temperature: Controlled to moderate temperatures (room temperature to ~50 °C).
- Reaction time: Several hours until completion.
Mechanism and Outcome
The hydroxymethylation involves nucleophilic substitution or addition at the 2-position of the pyridine ring, facilitated by the base and formaldehyde, to introduce the hydroxymethyl group (-CH2OH).
The product, this compound, is isolated by acidification, extraction, and purification steps.
Alternative Synthetic Routes and Optimization
Multi-step Synthesis from Pyridine Derivatives
One patent describes a four-step synthetic route starting from 2-chloro-3-trifluoromethyl-5-nitropyridine involving malonate chemistry, reduction, and bromination to obtain related brominated trifluoromethyl pyridine compounds with good yields (~31.1% overall). Although this route targets a methyl derivative, it provides insight into scalable synthetic strategies.
Industrial Considerations
- Use of catalysts or solvents to improve yield and purity.
- Control of reaction temperature and time to minimize side reactions.
- Purification via recrystallization or chromatography (e.g., flash column chromatography with silica gel).
Summary Table of Key Preparation Parameters
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | 3-(trifluoromethyl)pyridine | Br2 or NBS, Acetic acid | RT to 40 | 3-4 | ~90 | Recrystallization from CH2Cl2/n-hexane |
| Hydroxymethylation | 3-bromo-5-(trifluoromethyl)pyridine | Formaldehyde, NaOH or K2CO3, aqueous solvent | RT to 50 | 4-6 | 70-85 | Acidification and extraction purification |
| Multi-step synthetic route | 2-chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, NaH, HCl reflux, bromination | 0 to reflux | 16-24 (step 1) | ~31 overall | Scalable route with malonate intermediates |
Research Findings and Notes
- Bromination selectively occurs at the 5-position due to electronic and steric effects of the trifluoromethyl and pyridine nitrogen substituents.
- Hydroxymethylation is facilitated under basic conditions with formaldehyde, yielding the desired hydroxymethyl group without significant side reactions.
- Purification techniques such as recrystallization and flash chromatography are essential to achieve high purity for pharmaceutical or research applications.
- The synthetic route is amenable to scale-up, with reported industrial methods optimizing reaction parameters for yield and cost-effectiveness.
Scientific Research Applications
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: It is employed in the design of probes or inhibitors for studying biological pathways and molecular interactions.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can form hydrogen bonds with biological targets, increasing binding affinity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in the substituent at position 3 of the pyridine ring (Table 1). These variations significantly impact electronic properties, solubility, and reactivity.
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
*Calculated based on molecular formula.
Electronic and Reactivity Profiles
- Trifluoromethyl (-CF₃) Group : The strong electron-withdrawing nature of -CF₃ increases the acidity of the hydroxymethyl group, enhancing its susceptibility to oxidation or esterification. This group also improves lipid solubility, impacting bioavailability .
- Chloro (-Cl) and Fluoro (-F) Groups : These halogens are moderately electron-withdrawing but less so than -CF₃. Chloro derivatives may exhibit higher reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) due to better leaving-group ability compared to -CF₃ .
- However, it enhances solubility in polar solvents .
Biological Activity
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C7H5BrF3NO
- Molecular Weight : 239.02 g/mol
- Structure : The compound features a pyridine ring with a bromine atom and a trifluoromethyl group, which are critical for its biological activity.
The specific targets of this compound are not fully elucidated, but it is believed to interact with various proteins involved in cellular signaling pathways. The presence of the bromo and trifluoromethyl groups suggests that these may play a significant role in its bioactivity by influencing molecular interactions through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces .
Enzyme Interactions
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. This interaction can influence the pharmacokinetics of other compounds when used in combination therapies .
Cellular Effects
In vitro studies have shown that this compound affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted to influence various types of cells, indicating its broad potential for therapeutic applications .
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of pharmaceuticals targeting specific receptors or enzymes. Its unique structure allows for modifications that can enhance efficacy and selectivity .
Antimicrobial Activity
Similar pyridine derivatives have demonstrated significant antibacterial and antifungal properties. While specific data on this compound’s antimicrobial activity is limited, its structural relatives have shown promise in this area .
Anticancer Potential
Research into related compounds suggests that the trifluoromethyl group may enhance anticancer activity. For instance, modifications in similar structures have led to increased potency against various cancer cell lines .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling using (5-bromo-3-(trifluoromethyl)pyridin-2-yl)boronic acid precursors can achieve yields >85% under optimized conditions (140°C, 2 minutes, argon atmosphere). Key steps include substrate purification via silica gel chromatography (ethyl acetate/hexane gradients) and characterization by H/C NMR to confirm regioselectivity . Contradictions in yields may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst loading (e.g., Pd(PPh) vs. PdCl) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : F NMR is essential to confirm the trifluoromethyl group’s presence (δ ≈ -60 to -65 ppm). H NMR resolves the methanol proton (δ 4.5–5.0 ppm, broad singlet) and pyridine ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M.W. 270.02 g/mol) and isotopic patterns for bromine (1:1 Br/Br) .
- HPLC : Purity assessment (>97%) using C18 columns (acetonitrile/water mobile phase) ensures suitability for downstream reactions .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine at C5 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, in amination reactions with NH/CuI, the bromine is replaced by amines at 80–100°C in DMSO. Competing trifluoromethyl group stability under basic conditions (e.g., NaOH/EtOH) must be monitored via F NMR to avoid defluorination .
Advanced Research Questions
Q. What computational strategies predict the electronic effects of the trifluoromethyl group on pyridine ring reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the -CF group, which lowers the LUMO energy of the pyridine ring by ~1.5 eV, enhancing electrophilic substitution at C3. Comparative studies with chloro/methyl analogs show trifluoromethyl groups increase oxidative stability but reduce π-π stacking in crystal structures .
Q. How can this compound be leveraged in bioactive molecule synthesis?
- Methodological Answer : The compound serves as a key intermediate in kinase inhibitor development. For example:
- Step 1 : Oxidation of the methanol group to a carboxylic acid (e.g., KMnO/HSO) yields a carboxylate for amide coupling.
- Step 2 : Suzuki-Miyaura coupling with arylboronic acids introduces diversity at C5. Bioactivity screening (e.g., IC assays) against EGFR kinase shows sub-micromolar inhibition when paired with electron-deficient aryl groups .
Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., PdCl vs. Pd(OAc)) can be addressed via:
- Condition Screening : DoE (Design of Experiments) to optimize temperature, solvent (e.g., toluene vs. THF), and ligand (e.g., XPhos vs. SPhos).
- Mechanistic Studies : P NMR tracks ligand coordination, while kinetic profiling identifies rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
